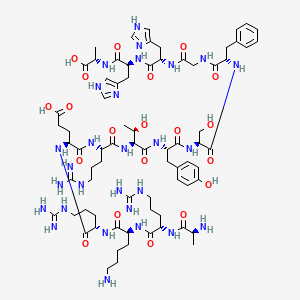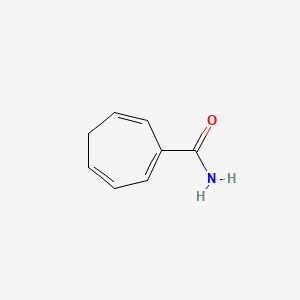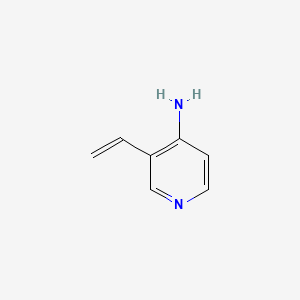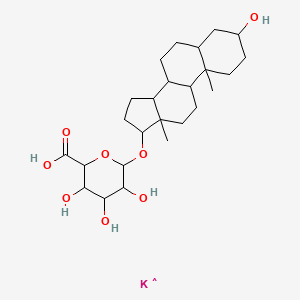
AKTide-2T
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AKTide-2T: is a synthetic peptide substrate specifically designed for the protein kinase B, also known as Akt. This compound is utilized extensively in biochemical research due to its ability to mimic the optimal phosphorylation sequence of Akt. This compound is distinct from the wildtype AKTide because it lacks threonine at the serine 22 position, making it an effective inhibitory peptide .
Wirkmechanismus
Target of Action
AKTide-2T is primarily targeted towards Akt , also known as Protein Kinase B (PKB) . Akt is a key player in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
This compound acts as an excellent in vitro substrate for Akt . It mimics the optimal phosphorylation sequence of Akt and shows competitive inhibition of histone H2B phosphorylation . It binds to the substrate-binding site of Akt and causes its inhibition . This inhibitory action is due to the this compound peptide lacking a Threonine (Thr) residue in the S22 position .
Biochemical Pathways
This compound affects the PI3K/Akt pathway , an oncogenic pro-survival pathway that mediates key cellular functions such as cell cycle progression, growth, proliferation, metabolism, and survival . By inhibiting Akt, this compound can potentially downregulate this pathway, affecting these cellular processes.
Pharmacokinetics
It is known that this compound is soluble in water , which could influence its absorption and distribution in the body
Result of Action
The inhibition of Akt by this compound can lead to decreased phosphorylation of downstream targets, such as histone H2B . This could potentially affect various cellular processes, including cell survival and proliferation . .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the solubility and stability of this compound . .
Biochemische Analyse
Biochemical Properties
AKTide-2T plays a significant role in biochemical reactions, particularly in the context of AKT-mediated processes . It interacts with the AKT enzyme, showing competitive inhibition of histone H2B phosphorylation . The nature of these interactions is competitive, with this compound mimicking the optimal phosphorylation sequence of Akt .
Cellular Effects
The effects of this compound on cells are largely tied to its influence on AKT, a kinase that regulates many cellular processes. This compound, through its interaction with AKT, can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interactions with AKT. It acts as a substrate for AKT, competing with other substrates like histone H2B . This competitive inhibition can influence the activity of AKT, potentially leading to changes in gene expression and other downstream effects .
Metabolic Pathways
This compound is involved in the PI3K/Akt signaling pathway It interacts with the AKT enzyme within this pathway, potentially influencing metabolic flux or metabolite levels
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of AKTide-2T involves solid-phase peptide synthesis, a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected using trifluoroacetic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the solid-phase peptide synthesis process. This would include optimizing reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: AKTide-2T primarily undergoes phosphorylation reactions. As a substrate for Akt, it is phosphorylated at specific serine or threonine residues. This phosphorylation is typically carried out in vitro using purified Akt enzyme and adenosine triphosphate as the phosphate donor .
Common Reagents and Conditions:
Reagents: Adenosine triphosphate, purified Akt enzyme, magnesium chloride, dithiothreitol, ethylene glycol tetraacetic acid.
Conditions: The reaction mixture usually contains 20 millimolar HEPES buffer at pH 7.4, 100 micromolar adenosine triphosphate, 10 millimolar magnesium chloride, 10 millimolar dithiothreitol, and 0.5 millimolar ethylene glycol tetraacetic acid.
Major Products: The primary product of the reaction is the phosphorylated form of this compound, which can be analyzed using techniques such as high-performance liquid chromatography and mass spectrometry .
Wissenschaftliche Forschungsanwendungen
AKTide-2T is widely used in scientific research due to its role as a substrate for Akt. Its applications include:
Biochemistry: Studying the phosphorylation activity of Akt and its regulation.
Cell Biology: Investigating the role of Akt in various cellular processes such as glucose metabolism, apoptosis, and cell proliferation.
Medicine: Exploring the involvement of Akt in diseases such as cancer, diabetes, and neurodegenerative disorders.
Pharmacology: Evaluating the efficacy of drugs targeting the Akt pathway.
Vergleich Mit ähnlichen Verbindungen
AKTide: The wildtype version of AKTide-2T, which includes threonine at the serine 22 position.
GSK690693: A small molecule inhibitor of Akt.
MK-2206: Another small molecule inhibitor of Akt.
Uniqueness of this compound: this compound is unique due to its specific design as a substrate for Akt, lacking threonine at the serine 22 position. This modification makes it an effective inhibitory peptide, distinguishing it from the wildtype AKTide. Unlike small molecule inhibitors such as GSK690693 and MK-2206, which directly inhibit Akt activity, this compound serves as a substrate, allowing for the study of Akt’s phosphorylation activity in a controlled manner .
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H114N28O20/c1-38(76)59(109)93-47(15-9-25-85-72(77)78)62(112)94-46(14-7-8-24-75)61(111)95-48(16-10-26-86-73(79)80)63(113)97-50(22-23-57(107)108)64(114)96-49(17-11-27-87-74(81)82)65(115)102-58(40(3)104)70(120)100-52(29-42-18-20-45(105)21-19-42)67(117)101-55(35-103)69(119)98-51(28-41-12-5-4-6-13-41)60(110)88-34-56(106)92-53(30-43-32-83-36-89-43)68(118)99-54(31-44-33-84-37-90-44)66(116)91-39(2)71(121)122/h4-6,12-13,18-21,32-33,36-40,46-55,58,103-105H,7-11,14-17,22-31,34-35,75-76H2,1-3H3,(H,83,89)(H,84,90)(H,88,110)(H,91,116)(H,92,106)(H,93,109)(H,94,112)(H,95,111)(H,96,114)(H,97,113)(H,98,119)(H,99,118)(H,100,120)(H,101,117)(H,102,115)(H,107,108)(H,121,122)(H4,77,78,85)(H4,79,80,86)(H4,81,82,87)/t38-,39-,40+,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,58-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEMWALZGKQWLK-SWWIKBNJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CNC=N4)C(=O)NC(C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H114N28O20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1715.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Trilithium;3-[[7-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]-3-methylphenyl]diazenyl]-8-oxido-6-sulfonaphthalen-2-yl]amino]benzenesulfonate](/img/structure/B561487.png)


![4,7-Methanopyrazolo[1,5-a]pyridine](/img/structure/B561493.png)


![(1S,2R)-7,10-diazatricyclo[8.4.0.02,7]tetradeca-3,5,11,13-tetraene](/img/structure/B561503.png)

